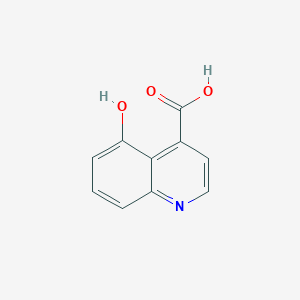

Acide 5-hydroxyquinoléine-4-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hydroxyquinoline derivatives often involves multi-step reactions that include nitration, oxidation, and reduction processes. For example, the Pictet-Spengler reaction has been utilized for the synthesis of related compounds, indicating a potential pathway for producing 5-Hydroxyquinoline-4-carboxylic acid derivatives. This approach involves catalytic dehalogenation following the initial reaction to achieve high optical purity in the resulting compound (Verschueren et al., 1992).

Molecular Structure Analysis

The molecular structure of 5-Hydroxyquinoline-4-carboxylic acid and its derivatives can be elucidated through spectroscopic methods such as NMR and mass spectrometry. These techniques confirm the structure and purity of the synthesized compounds, essential for further chemical reactions and property analysis (Nörtemann et al., 1993).

Chemical Reactions and Properties

Hydroxyquinoline derivatives participate in various chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. For instance, they can undergo cyclocondensation reactions with different aldehydes to form novel quinoline compounds, showcasing their versatility in chemical transformations (Jentsch et al., 2018).

Applications De Recherche Scientifique

- Applications:

- Activité antivirale: Des recherches suggèrent que les dérivés du 5-HQCA peuvent avoir un potentiel antiviral, y compris contre le COVID-19 .

- Inhibition de la déméthylase d'histone: Le 5-HQCA inhibe les déméthylases de lysine d'histone dépendantes du 2OG, qui jouent un rôle dans la régulation épigénétique .

- Inhibition de l'oxygénase dépendante du fer: Il agit comme un inhibiteur à large spectre des sous-familles d'oxygénases 2OG, y compris les déméthylases d'acides nucléiques .

Activités biologiques et chimie médicinale

En résumé, l'acide 5-hydroxyquinoléine-4-carboxylique est un composé polyvalent dont les applications s'étendent à la coordination métallique, à la chimie médicinale, à la science des matériaux, et plus encore. Les chercheurs continuent d'explorer son potentiel dans divers domaines, ce qui en fait un sujet fascinant pour de nouvelles recherches . N'hésitez pas à me poser des questions si vous souhaitez plus de détails sur une application spécifique ! 😊

Safety and Hazards

Mécanisme D'action

Target of Action

Quinoline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Quinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Quinoline derivatives have been associated with a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities , suggesting that they may influence multiple biochemical pathways.

Result of Action

Given the broad bioactivity of quinoline derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

Quinoline derivatives have been reported to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Quinoline derivatives have been reported to have various effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Quinoline derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

5-hydroxyquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-3-1-2-7-9(8)6(10(13)14)4-5-11-7/h1-5,12H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIZUUJJBWXSAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-Dimethylpyrazol-3-yl)methyl]-N-prop-2-ynylthietan-3-amine](/img/structure/B2498452.png)

![2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2498456.png)

![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498462.png)